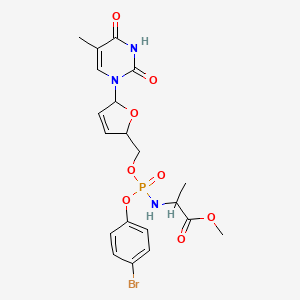
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassiuM salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt is a chemical compound with the molecular formula C16H16K3O7PS and a molecular weight of 500.63 g/mol . This compound is known for its unique structure, which includes a phosphono group, a phenoxyphenyl group, and a butylsulfonic acid group, all coordinated with three potassium ions. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.
Attachment of the Butylsulfonic Acid Group: The phenoxyphenyl intermediate is then reacted with a butylsulfonic acid derivative in the presence of a suitable catalyst to attach the butylsulfonic acid group.
Introduction of the Phosphono Group:
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-phosphono-4-(3-methoxyphenyl) butylsulfonic acid tripotassium salt
- 1-phosphono-4-(3-chlorophenyl) butylsulfonic acid tripotassium salt
- 1-phosphono-4-(3-fluorophenyl) butylsulfonic acid tripotassium salt
Uniqueness
1-phosphono-4-(3-phenoxyphenyl) butylsulfonic acid tripotassium salt is unique due to its phenoxyphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H16K3O7PS |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
tripotassium;4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate |
InChI |
InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3 |
InChI Key |
DRADVLDMPYYQDB-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10828177.png)
![disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10828185.png)





![[(2R)-3-[3-(2-methoxyethoxy)propylcarbamoyloxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B10828232.png)
![(2Z)-2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828235.png)
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10828252.png)
![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B10828260.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)
